3-(Hydroxymethyl)imidazo[1,2-A]pyridine-8-carboxylic acid
Overview
Description
3-(Hydroxymethyl)imidazo[1,2-A]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)imidazo[1,2-A]pyridine-8-carboxylic acid can be achieved through various synthetic routes. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of specific catalysts and reagents to facilitate the formation of the imidazo[1,2-A]pyridine scaffold.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxymethyl)imidazo[1,2-A]pyridine-8-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
3-(Hydroxymethyl)imidazo[1,2-A]pyridine-8-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antituberculosis agent, with significant activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis . Additionally, it is being explored for its potential use in imaging agents for detecting amyloid pathology in Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)imidazo[1,2-A]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antituberculosis activity is attributed to its ability to inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(Hydroxymethyl)imidazo[1,2-A]pyridine-8-carboxylic acid include other imidazo[1,2-A]pyridine derivatives, such as 2,7-dimethylimidazo[1,2-A]pyridine-3-carboxamides and imidazo[1,2-A]pyrazines .
Uniqueness: What sets this compound apart from its analogues is its unique hydroxymethyl group at the 3-position, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
3-(hydroxymethyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-5-6-4-10-8-7(9(13)14)2-1-3-11(6)8/h1-4,12H,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCHDNGJQRXTLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C(=O)O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733408 | |
Record name | 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834869-06-6 | |
Record name | 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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